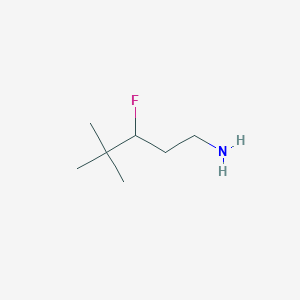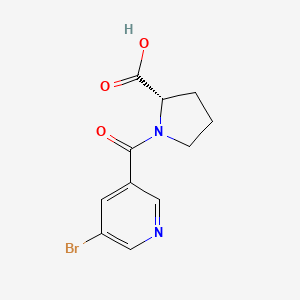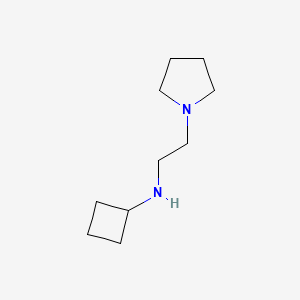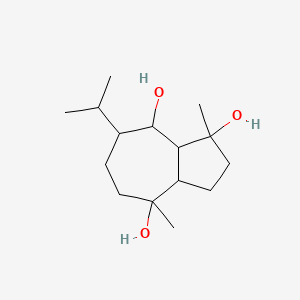
1,4-Dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teuclatriol is a guaiane sesquiterpene, a type of naturally occurring compound found in various plants. It is particularly notable for its presence in the plant Salvia mirzayanii, which is native to Iran. Teuclatriol has garnered attention due to its significant biological activities, including anti-inflammatory and immunomodulatory effects .
Preparation Methods
Teuclatriol can be isolated from Salvia mirzayanii through bioactivity-guided fractionation. This process involves extracting the plant material with solvents, followed by fractionation and purification using techniques such as column chromatography and preparative thin-layer chromatography . The synthetic preparation of teuclatriol involves multiple steps, starting from appropriate starting materials and proceeding through a series of reactions. Specific details of the synthetic routes can be found in scientific literature and patents .
Chemical Reactions Analysis
Teuclatriol undergoes various chemical reactions, including:
Oxidation: Teuclatriol can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in teuclatriol.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Teuclatriol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene synthesis and reactions.
Mechanism of Action
Teuclatriol exerts its effects primarily through the inhibition of nuclear factor-κB (NF-κB) activation. NF-κB is a pivotal transcription factor involved in inflammatory processes. By inhibiting NF-κB, teuclatriol reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α). This mechanism underlies its anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Teuclatriol is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:
Orientalol-F: Another guaiane sesquiterpene with similar biological activities.
Parthenolide: A sesquiterpene lactone known for its anti-inflammatory properties.
Costunolide: A sesquiterpene lactone with notable anti-cancer activities.
Teuclatriol stands out due to its specific inhibition of NF-κB without the methylene-γ-lactone function typically involved in the inhibitory properties of other sesquiterpenes .
Properties
Molecular Formula |
C15H28O3 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3 |
InChI Key |
CXQOZINRAFPQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B12325874.png)
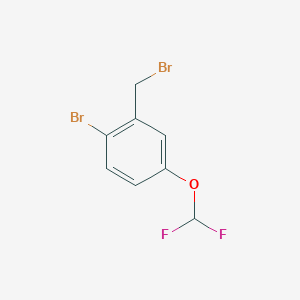
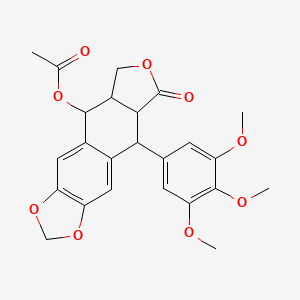

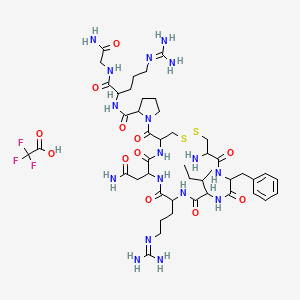
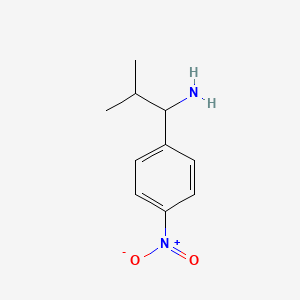

![2-[[2-[[4-amino-2-[[1-[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B12325923.png)
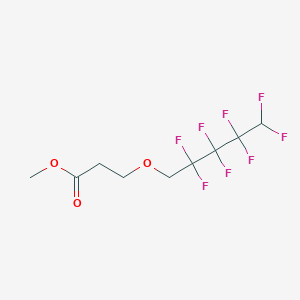
![Sodium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12325929.png)
![2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide](/img/structure/B12325936.png)
